molecular formula C12H13N3O B2933115 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one CAS No. 21272-28-6

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one

Cat. No.: B2933115
CAS No.: 21272-28-6
M. Wt: 215.256
InChI Key: RNQUOZAYQLCWJQ-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one typically involves the condensation of 3-phenyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    4-(Dimethylaminobenzylidene)rhodanine: Used in the detection of metals and as a reagent in photometric determinations.

    4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations and as a pharmaceutical intermediate.

Uniqueness

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is unique due to its pyrazolone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)8-10-11(13-14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQUOZAYQLCWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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